![molecular formula C15H18O2 B1630869 Epicurzerenone CAS No. 20085-85-2](/img/structure/B1630869.png)
Epicurzerenone
Overview
Description
Epicurzerenone is a chemical compound with the molecular formula C15H18O2 . It is a sesquiterpene known to eliminate reactive oxygen species and therefore, has antitumor properties .
Synthesis Analysis
Epicurzerenone has been synthesized by means of a combination of γ-ketoester synthesis and 3-methylfuran annulation, both of which utilize nitroolefins as synthons . In a study, in vitro elicitation of terpenes was carried out on microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid at 25.0 µM and 50.0 µM each for 30 and 60 days .Molecular Structure Analysis
The molecular weight of Epicurzerenone is 230.3022 . It is also available as a 2D Mol file .Chemical Reactions Analysis
In the study mentioned above, salicylic acid at 25.0 µM level could elicit the highest accumulation of epicurzerenone (32.11%) compared to the other treatments, un-elicited culture (23.48%), and field-grown mother plant (12.43%) .Scientific Research Applications
Antitumor Properties
Epicurzerenone, a sesquiterpene, has been identified to possess antitumor properties . It functions by eliminating reactive oxygen species (ROS), which are known to cause damage to cellular components and contribute to the development of cancer. Studies have shown that Epicurzerenone can induce apoptosis in human cancer cells through caspase-dependent pathways .
Production Enhancement via In Vitro Elicitation
In vitro elicitation techniques have been used to enhance the production of Epicurzerenone. By treating microrhizomes of Curcuma caesia with salicylic acid, researchers have successfully increased the accumulation of Epicurzerenone. This method could be pivotal for large-scale production of the compound for pharmaceutical use .
Oxidative Stress Reduction
Epicurzerenone’s ability to eliminate ROS makes it a valuable compound in reducing oxidative stress. This property is particularly beneficial in protecting against diseases that are exacerbated by oxidative damage, such as neurodegenerative disorders .
Quality Marker for Herbal Medicine
Epicurzerenone has been identified as a quality marker for vinegar-processed Curcuma zedoaria , which is used in the treatment of oxidative liver diseases. Its presence indicates the efficacy and quality of the herbal preparation .
Secondary Metabolite Production in Plants
Epicurzerenone is a secondary metabolite produced by plants as a defense mechanism. The elicitation process, which involves the application of small amounts of elicitors, can stimulate the biosynthetic pathways in plants, leading to enhanced production of Epicurzerenone and other secondary metabolites .
Biochemical Studies and Stress Response
Biochemical studies have revealed that treatment with elicitors like salicylic acid can induce significant stress in plant microrhizomes, leading to an increase in the production of secondary metabolites, including Epicurzerenone. This response includes alterations in protein, ascorbate, glutathione, and thiobarbituric acid reactive substances content, as well as the activity of enzymes like superoxide dismutase and ascorbate peroxidase .
Mechanism of Action
Target of Action
Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .
Mode of Action
Epicurzerenone interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .
Biochemical Pathways
Epicurzerenone affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of epicurzerenone leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .
Pharmacokinetics
It’s known that the compound can be synthesized in vitro
Result of Action
The primary result of epicurzerenone’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, epicurzerenone helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .
Action Environment
The action of epicurzerenone can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of epicurzerenone . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .
Safety and Hazards
When handling Epicurzerenone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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